![molecular formula C17H15BrFN3O3 B2453926 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide CAS No. 2034456-76-1](/img/structure/B2453926.png)
5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is an intriguing organic compound that combines bromine, fluorine, and nicotinamide with a benzoxazepin skeleton. This combination suggests potential biological activity and chemical diversity, making it a candidate of interest for various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions:
Formation of Benzoxazepin Core: : The benzoxazepin core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Fluorine:
Coupling with Nicotinamide: : This step involves nucleophilic substitution or other coupling reactions to attach the nicotinamide moiety.
Industrial Production Methods
Industrial production methods would need optimization of each reaction step for scalability, yield, and purity. This often involves continuous flow chemistry and high-throughput screening for reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound might undergo oxidation reactions, typically transforming the benzoxazepin ring or the nicotinamide moiety.
Reduction: : Reduction reactions may involve the oxo group in the benzoxazepin ring.
Substitution: : Various substitutions, such as halogen substitutions or modifications of the nicotinamide group, could be performed.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: : Nucleophiles like amines or halide ions.
Major Products
The major products depend on the specific reactions and conditions but often include halogenated derivatives, oxidized products, or reduced intermediates.
Scientific Research Applications
Chemistry
5-Bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a valuable probe for studying halogenation effects on biological activity.
Biology
The compound's structural motifs suggest potential interaction with biological macromolecules, making it a candidate for biochemical assays and cellular studies.
Medicine
Its potential pharmacological properties, such as enzyme inhibition or receptor modulation, could be explored for therapeutic applications.
Industry
This compound might serve as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism by which 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Molecular Targets: : Enzymes, receptors, or DNA.
Pathways: : Signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparing 5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide with similar compounds highlights its unique structure and potential:
Similar Compounds
Benzoxazepin Derivatives: : Known for their diverse biological activities.
Halogenated Nicotinamides: : Studied for their pharmacological properties.
Fluorinated Organics: : Noted for enhanced bioactivity and stability.
This detailed analysis showcases the potential and versatility of this compound in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O3/c18-13-5-11(7-20-8-13)17(24)21-3-4-22-9-12-6-14(19)1-2-15(12)25-10-16(22)23/h1-2,5-8H,3-4,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXHULWVFZQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
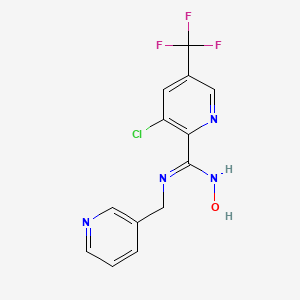
![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2453846.png)
![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)
![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)
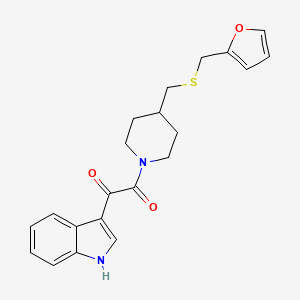
![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)
![5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)
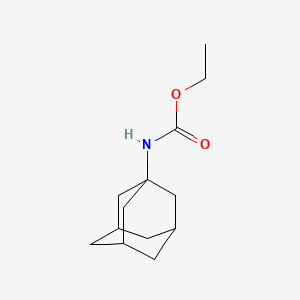

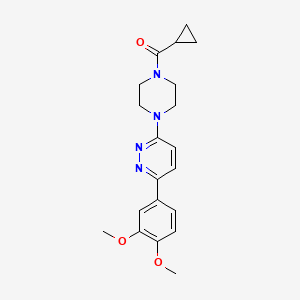
![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)
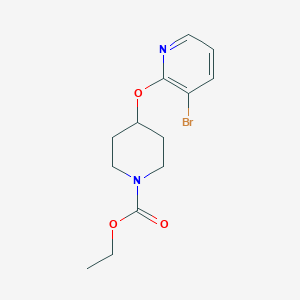
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)
![3-chloro-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2453865.png)
